5-(Pyridin-2-yl)thiophene-2-sulfonic acid
Description
Contextualization within Thiophene- and Pyridine-Sulfonic Acid Chemistry Research
The chemistry of thiophene (B33073) and pyridine (B92270) derivatives is a well-established and active area of research. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is known for its electron-rich nature and its ability to undergo electrophilic substitution reactions. nih.gov The introduction of a sulfonic acid group to the thiophene ring, as seen in thiophene-2-sulfonic acid, significantly influences its electronic properties, making the ring less reactive towards further electrophilic substitution. Thiophene-2-sulfonic acid itself is a valuable precursor for the synthesis of a variety of other thiophene derivatives.
Pyridine, on the other hand, is a six-membered aromatic heterocycle containing a nitrogen atom. Its derivatives are of immense interest in medicinal chemistry and materials science. researchgate.net Pyridine-3-sulfonic acid, for example, serves as a crucial intermediate in the synthesis of pharmaceuticals and as a precursor for specialty dyes and agrochemicals. nbinno.com The synthesis of pyridine-3-sulfonic acid can be achieved through the sulfonation of pyridine, a reaction that has been studied and optimized over the years to improve yields and reaction conditions. google.com
The combination of these two heterocyclic systems, thiophene and pyridine, in a single molecule like 5-(Pyridin-2-yl)thiophene-2-sulfonic acid, creates a compound with a unique set of properties that can be explored for various applications.
Academic Significance and Research Gaps Pertaining to this compound
The academic significance of this compound lies in its potential as a novel building block for the synthesis of more complex molecules. The presence of both the pyridine and the sulfonated thiophene moieties allows for a wide range of chemical modifications. Pyridine-thiophene derivatives are being investigated for their electrochemical properties and potential applications in designing new electropolymerizable monomers for energy storage and sensing. researchgate.net
A significant research gap exists in the scientific literature concerning this compound itself. While its precursor, 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride, is commercially available, detailed studies on the synthesis, characterization, and reactivity of the corresponding sulfonic acid are scarce. sigmaaldrich.com This presents an opportunity for researchers to explore the fundamental chemistry of this compound and to investigate its potential applications.
Scope and Objectives of Academic Investigations on the Chemical Compound
Future academic investigations into this compound would likely encompass the following scope and objectives:
Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthesis route for this compound, likely through the hydrolysis of 5-(Pyridin-2-yl)thiophene-2-sulfonyl chloride. Detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm its structure and purity.
Reactivity Studies: A thorough investigation of the chemical reactivity of the compound would be a key objective. This would involve exploring reactions at the sulfonic acid group, the pyridine nitrogen, and the aromatic rings.
Exploration of Potential Applications: Based on the properties of related compounds, research could be directed towards exploring its use as a ligand for metal complexes, a monomer for polymerization, or as an intermediate in the synthesis of biologically active molecules. The antihypertensive activity of some 5-thio-2-pyridinecarboxylic acid derivatives suggests that related structures could have interesting pharmacological properties. nih.gov
Detailed Research Findings
While direct research on this compound is limited, the study of its constituent parts provides a solid foundation for understanding its potential.
| Compound Name | Key Research Findings |
| Thiophene-2-sulfonic acid | The sulfonic acid group deactivates the thiophene ring towards electrophilic aromatic substitution. It is a key precursor for various thiophene derivatives. |
| Pyridine-3-sulfonic acid | It is an important intermediate in the production of pharmaceuticals and other fine chemicals. nbinno.comgoogle.com |
| Pyridine-thiophene derivatives | These compounds are being explored for their electrochemical behavior and potential applications in materials science, such as in the development of conjugated polymers for sensing and energy storage. researchgate.net |
Properties of Related Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)9-5-4-8(14-9)7-3-1-2-6-10-7/h1-6H,(H,11,12,13) |
InChI Key |
QWZZUZAIHNZLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 5 Pyridin 2 Yl Thiophene 2 Sulfonic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnections for the Chemical Compound
A retrosynthetic analysis of 5-(pyridin-2-yl)thiophene-2-sulfonic acid reveals two primary strategic disconnections. The first is the carbon-sulfur (C-S) bond of the sulfonic acid moiety, and the second is the carbon-carbon (C-C) bond linking the pyridine (B92270) and thiophene (B33073) rings.
C-S Bond Disconnection: This disconnection points to 2-(thiophen-2-yl)pyridine as a key intermediate. The sulfonic acid group can be introduced onto this precursor via an electrophilic sulfonation reaction. Alternatively, this disconnection can lead to a precursor such as 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride or 5-(pyridin-2-yl)thiophene-2-thiol. The sulfonic acid can then be formed through hydrolysis of the sulfonyl chloride or oxidation of the thiol, respectively.
C-C Bond Disconnection: This approach disconnects the bi-heteroaryl system into separate pyridine and thiophene building blocks. This strategy is central to many modern synthetic methods, particularly those employing transition metal-catalyzed cross-coupling reactions. The precursors would be a halogenated pyridine (e.g., 2-bromopyridine) and a thiophene derivative functionalized for coupling (e.g., thiophene-2-boronic acid or 2-stannylthiophene), or vice-versa. The sulfonic acid group (or a precursor) could be present on the thiophene ring prior to the coupling reaction.
These disconnections form the basis for the synthetic strategies detailed in the following sections, primarily focusing on the formation of the thiophene-pyridine linkage followed by the introduction of the sulfonic acid group.
Carbon-Carbon Bond Formation Strategies for the Thiophene-Pyridine Linkage
The creation of the C-C bond between the thiophene and pyridine rings is a critical step in the synthesis of the target molecule's core structure, 2-(thiophen-2-yl)pyridine. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for achieving this transformation.
Palladium-catalyzed reactions offer mild conditions and high functional group tolerance, making them ideal for constructing complex heteroaromatic systems. thermofisher.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. claremont.edu For the synthesis of the 2-(thiophen-2-yl)pyridine scaffold, this typically involves the reaction of a 2-halopyridine with a thiopheneboronic acid or a halothiophene with a pyridineboronic acid. acs.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor, and requires a base. nih.gov
Key components and conditions for Suzuki-Miyaura coupling are summarized below:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine (B144113) | Thiophene-2-boronic acid | Pd(OAc)₂ | K₂CO₃ | 50% aq. isopropanol | 96% | researchgate.net |
| 2-Chloropyridine | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | aq. n-Butanol | ~99% | acs.org |
| 5-Bromothiophene-2-carboxamide derivative | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 37-72% | nih.gov |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Aryl boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-89% | claremont.edu |
Stille Coupling: The Stille reaction involves the coupling of an organostannane (tin) compound with an organic halide or triflate, catalyzed by palladium. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. thermofisher.com The synthesis of 2-(thiophen-2-yl)pyridine can be achieved by coupling a 2-(trialkylstannyl)pyridine with a 2-halothiophene, or a 2-(trialkylstannyl)thiophene with a 2-halopyridine. nih.govacs.org A significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Aryl Halide | Organostannane | Pd(PPh₃)₄ | THF, Dioxane | Tolerates many functional groups. | thermofisher.com |
| PCl₃ | Trimethyl(thiophen-2-yl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | Forms P-C bonds, demonstrating thiophene stannane (B1208499) reactivity. | nih.gov |
While palladium catalysis dominates, other transition metals can also be employed for the synthesis of bi-heteroaromatic linkages. These methods often focus on direct C-H activation, providing a more atom-economical alternative to pre-functionalized starting materials.
Direct C-H Arylation: Direct C-H arylation involves the coupling of a C-H bond of one aromatic ring with a C-X (X = halide) bond of another. This strategy avoids the need to prepare organometallic reagents like boronic acids or stannanes. For the synthesis of 2-(thiophen-2-yl)pyridine, this could involve the palladium-catalyzed reaction of thiophene (possessing an activated C-H bond) with a 2-halopyridine. These reactions often require specific ligands and oxidants to facilitate the catalytic cycle. Kinetic studies on related palladium(II)-catalyzed oxidative cross-couplings of thiophenes with arylboron compounds suggest a complex mechanism involving a rate-determining transfer of the aryl group to a palladium-thiophene complex. nih.gov
Introduction of the Sulfonic Acid Moiety
Once the 2-(thiophen-2-yl)pyridine core is assembled, the final key step is the introduction of the sulfonic acid group at the 5-position of the thiophene ring. This can be accomplished through direct electrophilic substitution or via a precursor that is subsequently converted to the sulfonic acid.
Direct sulfonation involves treating the 2-(thiophen-2-yl)pyridine intermediate with a strong sulfonating agent. The thiophene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The pyridin-2-yl substituent at the C2 position of thiophene directs incoming electrophiles primarily to the C5 position, which is favorable for the synthesis of the target compound.
Common sulfonating agents include:
Fuming Sulfuric Acid (Oleum): A mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃), it is a powerful agent for sulfonating aromatic rings.
Chlorosulfonic Acid (ClSO₃H): This reagent typically forms a sulfonyl chloride (-SO₂Cl), which can then be hydrolyzed to the corresponding sulfonic acid.
Sulfur Trioxide-Pyridine Complex (SO₃·py): A milder, more manageable sulfonating agent that can be effective for sensitive substrates.
The choice of reagent and reaction conditions (e.g., temperature, reaction time) is crucial to achieve selective sulfonation at the desired position and avoid side reactions.
An alternative and often more controlled method involves the introduction of a sulfur-containing functional group that can be subsequently oxidized to a sulfonic acid. nih.gov
From a Sulfonyl Chloride Precursor: The synthesis can proceed via the intermediate 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride. sigmaaldrich.com This compound can be synthesized by reacting 2-(thiophen-2-yl)pyridine with chlorosulfonic acid. The resulting sulfonyl chloride is a stable intermediate that can be purified before being hydrolyzed to the final sulfonic acid product. The hydrolysis is typically achieved by treatment with water or an aqueous base, followed by acidification.
From a Thiol Precursor: This pathway involves the preparation of 5-(pyridin-2-yl)thiophene-2-thiol. The thiol can then be oxidized to the sulfonic acid. The oxidation of thiols to sulfonic acids requires strong oxidizing agents and proceeds through sulfenic (-SOH) and sulfinic (-SO₂H) acid intermediates. nih.govresearchgate.net The formation of the sulfonic acid is generally an irreversible step. researchgate.net
Common oxidizing agents for this transformation include:
Hydrogen Peroxide (H₂O₂): A common and environmentally benign oxidant. nih.govnih.gov
Potassium Permanganate (KMnO₄): A very strong oxidizing agent.
Nitric Acid (HNO₃): A strong oxidizing acid.
A patented process describes the oxidation of thiols to sulfonic acids using a sulfoxide (B87167) (like DMSO) in the presence of a halogen catalyst and water, which moderates the reaction. google.com This multi-step approach offers greater control over the final functionalization and can be advantageous if direct sulfonation proves problematic.
Regioselective Functionalization Strategies
The synthesis of this compound necessitates highly regioselective methods to ensure the correct placement of the pyridine and sulfonic acid groups on the thiophene ring. A primary strategy involves the use of pre-functionalized precursors where the desired substitution pattern is already established.
A plausible and widely utilized approach is the Suzuki cross-coupling reaction. This methodology would involve the coupling of a thiophene bearing a sulfonic acid group (or a precursor) and a boronic acid derivative of pyridine, or vice versa. For instance, the synthesis could commence with the preparation of a 5-halothiophene-2-sulfonic acid derivative. The halogen at the 5-position provides a handle for the subsequent cross-coupling reaction with a pyridine-2-boronic acid. The regioselectivity is therefore dictated by the initial halogenation of the thiophene-2-sulfonic acid precursor.
Alternatively, direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. researchgate.netmdpi.comorganic-chemistry.org In this scenario, thiophene-2-sulfonic acid could be directly coupled with a 2-halopyridine. The inherent reactivity of the C-H bonds on the thiophene ring often favors functionalization at the 2- and 5-positions. organic-chemistry.org By using a pre-sulfonated thiophene, the regioselectivity of the C-H arylation would be directed to the vacant 5-position.
The regioselectivity of functionalizing the pyridine ring is also a critical consideration. The preparation of 2-bromopyridine or pyridine-2-boronic acid is well-established, ensuring the correct connectivity for the subsequent coupling step.
Alternative Synthetic Routes and Methodological Innovations
Beyond the primary Suzuki coupling and direct C-H arylation routes, several innovative methodologies can be envisioned for the synthesis of this compound.
One-pot synthesis protocols, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and resource utilization. orientjchem.orgderpharmachemica.com A potential one-pot procedure could involve the in-situ generation of the sulfonylating agent followed by the cross-coupling reaction without the isolation of intermediates. For example, the direct conversion of a sulfonic acid to a sulfonyl azide (B81097) has been demonstrated, which could then be used in subsequent transformations. researchgate.net
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds, including thiophene and pyridine derivatives. nih.govfrontiersin.orgorganic-chemistry.orgresearchgate.nettsijournals.com The application of microwave irradiation to either the Suzuki coupling or direct C-H arylation step could significantly reduce reaction times from hours to minutes. organic-chemistry.orgresearchgate.net This rapid heating can also minimize the formation of side products often observed with prolonged heating. tsijournals.com
Continuous flow chemistry is another innovative approach that can offer improved control over reaction parameters, enhanced safety, and easier scalability. unipd.itresearchgate.net The direct arylation of thiophenes has been successfully demonstrated in a continuous flow setup, which could be adapted for the synthesis of the target molecule. unipd.itresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of this compound can be made more sustainable through various strategies.
Solvent-Free and Atom-Economical Approaches
Solvent-free, or neat, reactions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. While direct evidence for a solvent-free synthesis of the target molecule is not available, the synthesis of related heterocyclic compounds under solvent-free conditions has been reported, suggesting the feasibility of this approach.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Direct C-H arylation offers a higher atom economy compared to the Suzuki coupling reaction. In a Suzuki coupling, a boronic acid and a halide are used, generating stoichiometric amounts of byproducts. In contrast, direct C-H arylation ideally produces only a molecule of acid as a byproduct, leading to less waste. researchgate.net
Catalytic Methodologies (e.g., Heterogeneous Catalysis)
The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are central.
The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offers several advantages over their homogeneous counterparts. Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. This not only reduces the cost of the process but also minimizes the contamination of the final product with residual metal, which is a significant concern in the pharmaceutical industry. Palladium nanoparticles supported on various materials, such as cross-linked β-cyclodextrin, have been shown to be effective and reusable catalysts for the C-H arylation of thiophenes. frontiersin.org
The table below summarizes various catalytic systems that could be employed in the synthesis of this compound, highlighting their green chemistry attributes.
| Catalytic Approach | Catalyst Example | Reaction | Green Chemistry Advantages |
| Homogeneous Catalysis | Pd(OAc)2 | Direct C-H Arylation | High efficiency and selectivity. researchgate.net |
| Heterogeneous Catalysis | Pd nanoparticles on cross-linked β-cyclodextrin | Direct C-H Arylation | Catalyst is reusable, reduces metal leaching. frontiersin.org |
| Microwave-Assisted | YbCl3 | One-pot synthesis of quinolinylmethoxychromenones | Drastically reduced reaction times, improved yields. nih.gov |
| Flow Chemistry | Palladium-based system with a packed-bed reactor | Direct C-H Arylation | Improved safety, scalability, and efficiency. unipd.itresearchgate.net |
Advanced Spectroscopic and Crystallographic Investigation Methodologies of 5 Pyridin 2 Yl Thiophene 2 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed portrait of the molecule's connectivity and conformation can be assembled.
¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings. The pyridine ring protons typically appear in the downfield region (δ 7.0–8.7 ppm) due to the electron-withdrawing effect of the nitrogen atom. rsc.orgchemicalbook.com The proton ortho to the nitrogen (H-6') is expected to be the most deshielded. The thiophene ring protons, being part of an electron-rich aromatic system, would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing sulfonic acid group and the adjacent pyridine ring.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings are expected in the δ 120–150 ppm range. The carbon atom C-2, directly attached to the electron-withdrawing sulfonic acid group, and the carbon atom C-5, bonded to the pyridine ring, would likely be the most downfield-shifted carbons of the thiophene ring. chemicalbook.com Similarly, the C-2' carbon of the pyridine ring, bonded to the thiophene, would also experience a downfield shift. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 3 | H-3 | ~7.4 - 7.6 | - |
| 4 | H-4 | ~7.7 - 7.9 | - |
| 3' | H-3' | ~7.7 - 7.9 | - |
| 4' | H-4' | ~7.2 - 7.4 | - |
| 5' | H-5' | ~7.8 - 8.0 | - |
| 6' | H-6' | ~8.6 - 8.8 | - |
| 2 | C-2 | - | ~145 - 150 |
| 3 | C-3 | - | ~126 - 128 |
| 4 | C-4 | - | ~128 - 130 |
| 5 | C-5 | - | ~148 - 152 |
| 2' | C-2' | - | ~150 - 153 |
| 3' | C-3' | - | ~121 - 123 |
| 4' | C-4' | - | ~136 - 138 |
| 5' | C-5' | - | ~120 - 122 |
| 6' | C-6' | - | ~149 - 151 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (H-3'/H-4', H-4'/H-5', H-5'/H-6') and between the two adjacent protons on the thiophene ring (H-3/H-4). This is crucial for establishing the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity between the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations would include:
Correlations from the thiophene proton H-4 to the pyridine carbon C-2' and the thiophene carbon C-5, confirming the link between the two rings.
Correlations from the thiophene proton H-3 to the carbon C-2 (bearing the sulfonic acid group), confirming the position of the sulfonyl group.
Correlations between protons on one ring and carbons on the other, further solidifying the structural assignment.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its solid forms, which can differ significantly from its state in solution. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. acs.org
For this compound, ssNMR can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Characterize Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor. ¹H MAS NMR can directly probe the protons involved in hydrogen bonding networks, which are crucial for the crystal packing. researchgate.net Studies on other sulfonic acids have shown that ¹H chemical shifts are sensitive to the strength and geometry of these bonds. researchgate.netkoreascience.kr
Study Molecular Dynamics: Variable-temperature (VT) ssNMR experiments can reveal dynamic processes in the solid state, such as the rotation of the sulfonate group or conformational changes between the pyridine and thiophene rings. acs.orgacs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of this compound are expected to be rich with characteristic bands. The sulfonic acid group gives rise to strong and easily identifiable vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1250–1170 cm⁻¹ and 1060–1030 cm⁻¹, respectively. asianpubs.orgasianpubs.org The S-O single bond stretch is also a characteristic feature.
The aromatic rings contribute several bands. C-H stretching vibrations for both pyridine and thiophene rings are expected above 3000 cm⁻¹. researchgate.netglobalresearchonline.net The ring stretching vibrations (C=C and C=N) typically appear in the 1600–1400 cm⁻¹ region. asianpubs.orgiosrjournals.org The C-S stretching vibration of the thiophene ring is generally found in the 760-600 cm⁻¹ range. jchps.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|
| O-H Stretch (Sulfonic Acid) | 3200-2500 (Broad) | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Pyridine/Thiophene Ring Stretch (C=C, C=N) | 1610-1400 | Strong-Medium |
| S=O Asymmetric Stretch | 1250-1170 | Strong |
| S=O Symmetric Stretch | 1060-1030 | Strong |
| C-H In-plane Bend | 1300-1000 | Medium |
| C-H Out-of-plane Bend | 900-700 | Strong |
| C-S Stretch (Thiophene Ring) | 760-650 | Medium-Weak |
| SO₂ Deformation | 650-550 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The conjugated π-system, extending across both the thiophene and pyridine rings, is the primary chromophore in this compound.
The UV-Vis spectrum is expected to show strong absorption bands corresponding to π→π* transitions. The conjugation between the electron-rich thiophene ring and the electron-deficient pyridine ring can lead to intramolecular charge transfer (ICT) character in the electronic transitions. rsc.org Based on related compounds like 2-(2-thienyl)pyridine (B1198823) and other thiophene-pyridine systems, the main absorption maxima (λmax) are anticipated to be in the range of 280-350 nm. tue.nlresearchgate.net The exact position and intensity of these bands are sensitive to the solvent polarity, with more polar solvents often causing a shift in the absorption maxima due to stabilization of the excited state. The sulfonic acid group, being electron-withdrawing, can also modulate the energy of the molecular orbitals and thus influence the absorption wavelength.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₇NO₃S₂), the exact mass can be calculated, and the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming its elemental composition.
Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. A primary and characteristic fragmentation pathway for aromatic sulfonic acids is the loss of the SO₃ group (80 Da) or the ·SO₂OH radical (81 Da). researchgate.netaaqr.org Another common fragmentation for sulfonamides, which can be analogous, is the elimination of SO₂ (64 Da) via rearrangement. researchgate.netnih.gov
Subsequent fragmentation could involve the cleavage of the bond between the thiophene and pyridine rings, leading to ions corresponding to the pyridinyl cation (m/z 78) and the sulfonated thienyl fragment, or vice versa. nih.govnih.gov The stability of these aromatic fragments would make them prominent peaks in the spectrum.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 241 | [M]⁺ (Molecular Ion) | [C₉H₇NO₃S₂]⁺ |
| 161 | [M - SO₃]⁺ | [C₉H₇NS]⁺ |
| 160 | [M - ·SO₂OH]⁺ | [C₉H₆NS]⁺ |
| 117 | [Thiophene-SO₃H]⁺ fragment | [C₄H₃O₃S₂]⁺ |
| 78 | [Pyridine]⁺ fragment | [C₅H₄N]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₉H₇NO₃S₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass, providing strong evidence for the compound's elemental composition. The data is typically presented by comparing the calculated and observed m/z values.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| C₉H₇NO₃S₂ | [M+H]⁺ | 241.9895 | Data not available | Data not available |
| C₉H₇NO₃S₂ | [M-H]⁻ | 239.9738 | Data not available | Data not available |
Note: The "Observed m/z" and "Mass Error" columns are intentionally left blank as specific experimental data for this compound is not available in the searched literature.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a molecular fingerprint that helps to identify the compound and confirm its structure.
For aromatic sulfonic acids, a characteristic fragmentation pathway is the loss of SO₃ (sulfur trioxide, 79.9568 Da) or SO₂ (sulfur dioxide, 63.9619 Da). researchgate.netnih.govaaqr.org The fragmentation of the 5-(pyridin-2-yl)thiophene moiety would also be expected, leading to ions corresponding to the pyridine and thiophene rings.
Table 2: Plausible Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 241.9895 | 161.0327 | SO₃ (79.9568) | [5-(Pyridin-2-yl)thiophene-H]⁺ |
| 241.9895 | 178.0208 | SO₂ (63.9619) | [C₉H₇NO S]⁺ |
Note: This table represents a theoretical fragmentation pattern based on known chemical principles. Actual experimental data is required for confirmation.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing
Intermolecular Interactions and Hydrogen Bonding Networks
Common hydrogen bonding patterns in sulfonic acid crystals involve the formation of dimers or chains. researchgate.netnih.govresearchgate.net Additionally, weaker interactions such as C-H···O contacts and π-π stacking between the aromatic thiophene and pyridine rings would likely contribute to the stability of the crystal structure.
Conformational Analysis in the Crystalline State
The single-crystal structure would reveal the preferred conformation of the molecule in the solid state. A key conformational feature would be the dihedral angle between the thiophene and pyridine rings. This angle is influenced by steric hindrance and the optimization of intermolecular packing forces. In many 2-substituted pyridyl-thiophene derivatives, the two rings are not coplanar, adopting a twisted conformation to minimize steric repulsion. The precise torsion angles involving the sulfonic acid group relative to the thiophene ring would also be determined, providing insight into its spatial orientation.
Theoretical and Computational Chemistry Studies of 5 Pyridin 2 Yl Thiophene 2 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict the three-dimensional arrangement of atoms.
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. mdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net For organic heterocyclic molecules similar to 5-(Pyridin-2-yl)thiophene-2-sulfonic acid, hybrid functionals like B3LYP are commonly employed. nih.gov These functionals incorporate a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the results.
The choice of a basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur and second-row elements, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are frequently used. researchgate.netmdpi.com The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules with heteroatoms and for calculating properties like vibrational frequencies. mdpi.com The combination of a functional like B3LYP with a basis set such as 6-311G(d,p) is often used to optimize molecular geometry and simulate spectroscopic data for thiophene (B33073) and pyridine (B92270) derivatives. semanticscholar.orgmdpi.com
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. researchgate.net However, HF theory neglects electron correlation, which can be a significant factor in the accurate prediction of molecular energies and properties. nih.gov
To improve upon the Hartree-Fock method, electron correlation effects can be incorporated using methods like Møller-Plesset perturbation theory (MP). wikipedia.org MP2, the second-order correction, is a widely used method that offers a significant improvement in accuracy over HF by accounting for electron correlation. smu.edu While more computationally demanding than DFT, MP2 calculations can provide valuable benchmarks for the energies and geometries of molecules like this compound. wikipedia.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap indicates that a molecule is more reactive. semanticscholar.org For conjugated systems like this compound, the HOMO is typically delocalized across the π-system of the thiophene and pyridine rings, while the LUMO is also a π-antibonding orbital. The specific energies of these orbitals determine the molecule's electron-donating and accepting capabilities. researchgate.net
Below is an example of the kind of data generated from FMO analysis for related thiophene compounds.
| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Thiophene Ring | -6.35 | -0.23 | 6.12 |
| Thiophene Sulfonamide Derivative 1 | -6.80 | -2.15 | 4.65 |
| Thiophene Sulfonamide Derivative 2 | -6.50 | -3.06 | 3.44 |
| This table is illustrative and based on data for similar thiophene-containing structures, not this compound itself. semanticscholar.orgresearchgate.net |
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) map is generated by calculating the molecule's energy as a function of one or more geometric parameters, such as dihedral angles.
For this compound, the key dihedral angle would be between the pyridine and thiophene rings. By systematically rotating this bond and calculating the energy at each step, a PES can be constructed. The minima on this surface correspond to the most stable, low-energy conformers of the molecule. This analysis is crucial for understanding the molecule's preferred shape in different environments, which in turn influences its biological activity and physical properties. For complex molecules, identifying the most stable conformer is a critical step before calculating other properties. nih.gov
Solvent Effects and Solvation Models in Computational Studies
Many chemical processes and properties are significantly influenced by the solvent. Computational studies can account for these effects using various solvation models. Explicit models involve simulating individual solvent molecules around the solute, which is computationally very expensive.
A more common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant. This model is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties like pKa. researchgate.net For a charged species like a sulfonic acid, accurately modeling the solvent environment is particularly important for obtaining meaningful computational results. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
No publicly available research data was found for this section.
Reactivity Profiles and Reaction Mechanisms Involving 5 Pyridin 2 Yl Thiophene 2 Sulfonic Acid
Electrophilic Aromatic Substitution Reactions on Heterocyclic Rings
Electrophilic aromatic substitution (EAS) on the 5-(pyridin-2-yl)thiophene-2-sulfonic acid molecule is a complex interplay of the directing effects of the substituents on the thiophene (B33073) ring. The thiophene ring itself is more reactive towards electrophiles than benzene. uop.edu.pk Generally, electrophilic substitution on thiophene occurs preferentially at the C2 (α) position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the sulfur atom. onlineorganicchemistrytutor.comchempedia.info
In the case of this compound, the C2 position is already substituted with the sulfonic acid group. The remaining open positions for substitution on the thiophene ring are C3 and C4. The pyridin-2-yl group at the C5 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. The sulfonic acid group at the C2 position is also a strong deactivating group.
Considering the directing effects, the pyridin-2-yl group will primarily direct incoming electrophiles to the meta-position relative to itself, which is the C3 position of the thiophene ring. The sulfonic acid group also directs incoming electrophiles to its meta-position, which is the C4 position of the thiophene ring. Therefore, a mixture of C3 and C4 substituted products would be expected, with the precise ratio depending on the reaction conditions and the nature of the electrophile.
| Position on Thiophene Ring | Activating/Deactivating Group | Expected Directing Effect |
| C3 | Pyridin-2-yl (at C5) | Meta-directing |
| C4 | Sulfonic acid (at C2) | Meta-directing |
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Nucleophilic Reactions at the Sulfonic Acid Moiety and Ring Systems
Nucleophilic attack can occur at several sites on the this compound molecule. The electron-deficient pyridine (B92270) ring is susceptible to nucleophilic attack, particularly at the C2 and C6 positions. However, in this molecule, the C2 position of the pyridine ring is involved in the linkage to the thiophene ring.
More significantly, the sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by strong electron-withdrawing groups. In a study of 5-nitropyridine-2-sulfonic acid, the sulfonate group was successfully displaced by a variety of nucleophiles including alkoxides, amines, and halides. researchgate.net Given the electron-withdrawing nature of the pyridin-2-yl group on the thiophene ring, it is plausible that the sulfonic acid group in this compound could undergo similar nucleophilic displacement reactions, particularly with strong nucleophiles under forcing conditions.
Acid-Base Chemistry and Protonation Equilibria
This compound possesses both a strongly acidic sulfonic acid group and a weakly basic pyridine nitrogen atom. The sulfonic acid group is a strong acid, with pKa values for aryl sulfonic acids typically being below 0. The pyridine nitrogen has a pKa of approximately 5.2 for the pyridinium (B92312) ion.
The protonation equilibria can be represented as follows:
Deprotonation of the sulfonic acid: C9H6N(SO3H)S ⇌ C9H6N(SO3-)S + H+ (pKa1 << 0)
Protonation of the pyridine nitrogen: C9H6N(SO3-)S + H+ ⇌ C9H6NH+(SO3-)S (pKa2 ≈ 2-3)
The pKa of the pyridinium ion in this molecule is expected to be lower than that of pyridine itself due to the electron-withdrawing effect of the sulfonate-substituted thiophene ring.
| Functional Group | Acid/Base Character | Estimated pKa |
| Sulfonic Acid (-SO3H) | Strong Acid | < 0 |
| Pyridine Nitrogen | Weak Base | ~ 2-3 (for the conjugate acid) |
Table 2: Estimated pKa Values for the Ionizable Groups in this compound
Derivatization Strategies via the Sulfonic Acid Group (e.g., formation of sulfonyl chlorides, sulfonamides, esters)
The sulfonic acid group is a versatile functional handle for the derivatization of this compound.
Sulfonyl Chlorides: The sulfonic acid can be converted to the corresponding sulfonyl chloride, 5-(pyridin-2-yl)thiophene-2-sulfonyl chloride, by treatment with reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This sulfonyl chloride is a key intermediate for further derivatization. bldpharm.com
Sulfonamides: The resulting sulfonyl chloride readily reacts with primary and secondary amines to form sulfonamides. This is a widely used transformation in medicinal chemistry. The synthesis of various pyridine and thiophene-containing sulfonamides has been reported, highlighting the feasibility of this derivatization. ekb.egnih.govresearchgate.net
Sulfonyl Esters: Sulfonyl esters can be prepared from the sulfonyl chloride by reaction with alcohols in the presence of a base. Alternatively, direct esterification of the sulfonic acid is possible, although this is generally less common.
| Derivative | Reagents | General Reaction |
| Sulfonyl Chloride | Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5) | R-SO3H + SOCl2 → R-SO2Cl + SO2 + HCl |
| Sulfonamide | Amine (R'NH2) and a base | R-SO2Cl + R'NH2 → R-SO2NHR' + HCl |
| Sulfonyl Ester | Alcohol (R'OH) and a base | R-SO2Cl + R'OH → R-SO2OR' + HCl |
Table 3: Common Derivatization Reactions of the Sulfonic Acid Group
Cleavage and Degradation Pathways
The this compound molecule can undergo cleavage and degradation under certain conditions.
Desulfonation: The carbon-sulfur bond of aryl sulfonic acids can be cleaved under hydrolytic conditions, particularly at elevated temperatures in the presence of acid. brandeis.edu This process, known as desulfonation, would result in the formation of 2-(pyridin-2-yl)thiophene and sulfuric acid. The thermal stability of aryl sulfonic acids can vary, with degradation often initiated by the loss of the sulfonic acid group. researchgate.netsemanticscholar.org The hydrothermal degradation of aromatic sulfonic acids has been observed to occur more readily than that of alkyl sulfonic acids. brandeis.edu
Ring Opening/Degradation: The thiophene ring can be susceptible to oxidative degradation. Radiolytic degradation of thiophene has been shown to proceed through intermediates such as thiophene 1-oxide and thiophen-2-ol. researchgate.net While specific studies on the photodegradation of this compound are not available, related thiophene-containing polymers are known to undergo photodegradation. rsc.org The pyridine ring is generally more stable to oxidation but can be cleaved under harsh conditions.
Coordination Chemistry and Metal Complexation Studies of 5 Pyridin 2 Yl Thiophene 2 Sulfonic Acid
Role as a Ligand in Transition and Main Group Metal Complexes
5-(Pyridin-2-yl)thiophene-2-sulfonic acid is anticipated to be a versatile ligand for a variety of transition and main group metals. The presence of both a pyridine (B92270) nitrogen atom and the oxygen atoms of the sulfonic acid group offers multiple potential coordination sites. The lone pair of electrons on the pyridine nitrogen atom makes it a good Lewis base, capable of coordinating to metal centers. researchgate.net Similarly, the sulfonate group can coordinate to metal ions through its oxygen atoms.
The coordination behavior of this ligand is expected to be influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the reaction conditions (pH, solvent), and the presence of other competing ligands. The pyridyl-thiophene backbone provides a rigid framework that can influence the geometry of the resulting metal complexes.
Based on the coordination chemistry of analogous pyridyl-thiophene derivatives, this compound can likely exhibit various coordination modes.
Monodentate Coordination: The ligand could coordinate to a metal center through either the pyridine nitrogen atom or one of the sulfonate oxygen atoms. This mode of coordination is common for simple pyridine ligands. wikipedia.org
Bidentate Coordination: A common and stable coordination mode for similar ligands involves chelation using the pyridine nitrogen and one of the sulfonate oxygen atoms, forming a stable five- or six-membered ring with the metal ion. Studies on N-(2-pyridyl)-3-thienylalkyl-carboxamide complexes have shown bidentate complexation through the pyridine nitrogen and the carbonyl oxygen. nih.govnih.gov By analogy, the sulfonic acid group in this compound is expected to behave similarly.
Polydentate/Bridging Coordination: The sulfonate group has the potential to act as a bridging ligand, coordinating to two different metal centers simultaneously through two of its oxygen atoms. This bridging capability is crucial for the formation of polynuclear complexes and coordination polymers.
Table 1: Plausible Coordination Modes of this compound
| Coordination Mode | Description | Potential Coordinating Atoms |
|---|---|---|
| Monodentate | Coordination to a single metal center through one atom. | Pyridine Nitrogen or Sulfonate Oxygen |
| Bidentate (Chelating) | Coordination to a single metal center through two atoms. | Pyridine Nitrogen and Sulfonate Oxygen |
| Polydentate (Bridging) | Coordination to two or more metal centers. | Sulfonate Oxygen atoms bridging metal centers. |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction temperature would be critical in controlling the coordination mode and the crystallinity of the product. Four metal complexes with the related ligand 2-(pyridin-4-yl)quinoline-4-carboxylic acid have been synthesized under hydrothermal conditions. nih.gov
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. Although no crystal structures of metal complexes of this compound have been reported, studies on related compounds provide valuable structural information. For instance, the crystal structures of metal complexes with N-(2-pyridyl)-3-thienylalkyl-carboxamide have been elucidated, revealing details of the coordination environment around the metal center. nih.govnih.gov Similarly, the crystal structure of a Mg(II) complex with 2,6-pyridinedicarboxylic acid has been determined. researchgate.net These studies show how the pyridyl and other functional groups coordinate to the metal ion and how the complexes pack in the solid state.
Spectroscopic techniques are essential for characterizing metal complexes in the absence of single-crystal X-ray data.
Infrared (IR) Spectroscopy: Coordination of the pyridine ring to a metal center typically results in a shift of the C=N and C=C stretching vibrations to higher frequencies. The coordination of the sulfonate group would be indicated by shifts in the S=O stretching vibrations. In studies of pipemidic acid complexes, shifts in the carbonyl and carboxylate stretching frequencies in the IR spectra confirmed their involvement in metal coordination. mdpi.com
UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes would show bands corresponding to ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands can provide information about the coordination geometry and the nature of the metal-ligand interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to probe the changes in the chemical environment of the ligand upon coordination. Shifts in the resonances of the pyridine and thiophene (B33073) protons would indicate coordination to the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), Mn(II)), EPR spectroscopy can provide information about the oxidation state and coordination environment of the metal ion.
Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Expected Observation |
|---|---|
| IR Spectroscopy | Shift in pyridine ring vibrations and S=O stretching frequencies. |
| UV-Vis Spectroscopy | Appearance of MLCT bands and shifts in ligand-centered transitions. |
| NMR Spectroscopy | Changes in chemical shifts of pyridine and thiophene protons. |
Formation and Analysis of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating the Compound
The bifunctional nature of this compound, with its pyridyl and sulfonate groups, makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridyl group can act as a directional linker, while the sulfonate group can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures.
The design and synthesis of MOFs often rely on the use of rigid organic linkers to create porous materials with high surface areas. The pyridyl-thiophene backbone of the ligand provides the necessary rigidity for the formation of stable frameworks. Several MOFs have been constructed using 2,5-thiophenedicarboxylate and pyridine- or imidazole-based spacers. rsc.org Furthermore, rare-earth MOFs have been synthesized using thieno[3,2-b]thiophene-2,5-dicarboxylate. mdpi.com The incorporation of the sulfonic acid group could introduce interesting properties to the resulting MOFs, such as ion-exchange capabilities and enhanced catalytic activity. The synthesis of a stable nickel-based MOF containing thiophene and diimidazole units highlights the potential for creating robust frameworks with functional properties. mdpi.com While no MOFs or coordination polymers incorporating this compound have been reported to date, the structural features of this ligand suggest that it is a promising building block for the design of new functional materials.
Applications and Advanced Materials Science Research Incorporating 5 Pyridin 2 Yl Thiophene 2 Sulfonic Acid
Role as a Key Synthon in the Synthesis of Complex Organic Architectures
In organic synthesis, a synthon is a conceptual unit that represents a potential starting material for the construction of a more complex target molecule. 5-(Pyridin-2-yl)thiophene-2-sulfonic acid is a valuable synthon due to the distinct reactivity of its constituent parts. The pyridyl-thiophene core is a common motif in pharmacologically active compounds and functional organic materials. ontosight.aiigi-global.com
The presence of both a pyridine (B92270) and a thiophene (B33073) ring allows for a wide range of chemical modifications. The pyridine nitrogen can be alkylated or coordinated to metal centers, while the thiophene ring can undergo various coupling reactions. The sulfonic acid group is a strong electron-withdrawing group that influences the reactivity of the thiophene ring. Furthermore, the sulfonic acid group itself can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are precursors to a diverse array of derivatives. ontosight.aiscbt.comsigmaaldrich.com This versatility allows chemists to use this compound as a foundational building block to construct larger, multi-functional organic architectures, including thienopyridines and thienopyrimidines, which are classes of compounds with recognized biological activities. ontosight.airesearchgate.netresearchgate.net
The synthesis of fused heterocyclic systems is a key area where this synthon shows potential. For instance, intramolecular cyclization strategies involving the pyridine and thiophene rings can lead to the formation of novel polycyclic aromatic structures. igi-global.com The ability to build upon this core structure makes it an important tool for medicinal chemistry and materials science research. ontosight.ai
Integration into Functional Polymeric Materials
The incorporation of specific functional molecules into polymers is a fundamental strategy for creating advanced materials with tailored properties. This compound is a prime candidate for such applications due to its inherent electronic properties and the potential for polymerization.
Polythiophenes are a well-established class of intrinsically conducting polymers (ICPs) due to their conjugated backbone, which allows for the delocalization of π-electrons. cmu.eduwikipedia.org The integration of functional groups onto the thiophene monomer can significantly enhance the properties of the resulting polymer.
The sulfonic acid group in this compound can play a crucial role in this context. Sulfonated polythiophenes are known to exhibit improved solubility, particularly in polar solvents like water, which greatly facilitates their processing. wikipedia.org Moreover, the sulfonic acid group can act as a "self-doping" agent. Doping is the process of introducing charge carriers into the polymer backbone, which is essential for achieving high electrical conductivity. wikipedia.org Typically, this is done by exposing the polymer to an external oxidizing or reducing agent. In a self-doped polymer, the dopant is covalently attached to the polymer chain, leading to greater stability of the conductive state.
The pyridine moiety can also influence the electronic properties of the polymer through its electron-withdrawing nature and its ability to participate in intermolecular interactions. The combination of a thiophene unit for the conductive backbone, a sulfonic acid for processability and doping, and a pyridine ring for tuning electronic properties makes this compound a highly promising monomer for the synthesis of advanced conductive polymers. rsc.orgdtu.dk
Table 1: Potential Effects of Functional Groups on Conductive Polymers
| Functional Group | Potential Contribution to Polymer Properties |
| Thiophene Ring | Forms the conjugated backbone for electrical conductivity. cmu.edu |
| Sulfonic Acid Group | Improves solubility (processability) and enables self-doping for enhanced conductivity and stability. wikipedia.org |
| Pyridine Ring | Modifies electronic properties and allows for post-polymerization functionalization or metal coordination. rsc.org |
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov They are constructed from organic building blocks linked by strong covalent bonds. The properties of a COF are directly determined by the geometry and functionality of its constituent monomers.
Thiophene-based monomers are increasingly being used in the synthesis of COFs, particularly for applications in electronics and photocatalysis, due to their excellent charge transport characteristics. nih.govmdpi.commit.edu this compound is an attractive candidate as a building block for COFs for several reasons. Its rigid structure is suitable for forming a stable, porous framework. The pyridine and sulfonic acid groups provide functional sites that can be exploited:
The nitrogen atom in the pyridine ring can act as a Lewis base site, which can be used for post-synthetic modification, such as metalation, to introduce catalytic centers into the COF.
The sulfonic acid groups can enhance the hydrophilicity of the COF, potentially improving its performance in aqueous media, and can create charged pores for selective adsorption or ion conduction.
The combination of an electronically active thiophene unit with functional pyridine and sulfonic acid groups could lead to the development of COFs with tailored electronic properties, porosity, and catalytic activity. mdpi.commdpi.com
Contribution to Catalytic Systems Design
The development of efficient and selective catalysts is a cornerstone of modern chemistry. The unique combination of a Lewis basic nitrogen site (pyridine) and a strong Brønsted acid site (sulfonic acid) within the same molecule makes this compound a compelling platform for catalyst design.
In homogeneous catalysis , the catalyst is in the same phase as the reactants. Pyridine and its derivatives are widely used as ligands in transition metal catalysis. researchgate.netalfachemic.com The nitrogen atom readily coordinates to a metal center, influencing its reactivity and selectivity. By using this compound as a ligand, it is possible to design metal complexes where the sulfonic acid group can act as a co-catalyst or influence the solubility of the catalyst.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies its separation and reuse. Solid acid catalysts are crucial in many industrial processes. Materials functionalized with sulfonic acid groups are among the most common solid Brønsted acid catalysts. researchgate.net this compound can be immobilized on a solid support (e.g., silica, alumina, or a polymer resin) to create a heterogeneous catalyst. Such a material would possess both acidic sites (–SO₃H) and basic/coordinating sites (pyridine), making it a bifunctional catalyst capable of promoting multi-step reactions.
Table 2: Potential Catalytic Applications
| Catalyst Type | Role of this compound | Potential Reactions |
| Homogeneous | As a ligand for transition metal complexes. researchgate.net | Cross-coupling reactions, hydrogenations, hydroformylations. alfachemic.com |
| Heterogeneous | As a functional molecule immobilized on a solid support. | Acid-catalyzed reactions (e.g., esterification, alkylation), bifunctional catalysis. researchgate.net |
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at an electrode surface. This is a critical technology for energy conversion and storage, such as in fuel cells and water electrolyzers.
Recent research has shown that materials combining pyridine and thiophene units can be effective electrocatalysts, for example, in the oxygen reduction reaction (ORR). rsc.org In these systems, the pyridinic nitrogen atoms are often considered the active sites, while the surrounding conjugated structure, including the electron-donating thiophene rings, facilitates electron transfer and modulates the activity of these sites. rsc.org
This compound could be used to design advanced electrocatalysts in several ways:
It can be electropolymerized onto an electrode surface, creating a conductive polymer film with accessible catalytic sites.
It can be incorporated into a carbon-based support material, where the pyridyl-thiophene units act as catalytic centers and the sulfonic acid groups improve the material's dispersibility and interaction with the electrolyte.
It can serve as a molecular catalyst itself or as a ligand for a metal-based electrocatalyst, where the sulfonic acid moiety can help anchor the catalyst to the electrode surface. acs.org
The synergy between the catalytically active pyridine nitrogen, the conductive thiophene ring, and the ion-conducting sulfonic acid group makes this compound a promising candidate for the development of next-generation electrocatalytic materials. rsc.org
Potential in Sensing Technologies (Focus on design principles and mechanism)
A thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the application of this compound in the field of sensing technologies. Consequently, there is no available data on the design principles or mechanisms of sensors that incorporate this specific chemical compound.
While the broader classes of compounds to which this compound belongs, namely thiophenes, pyridines, and sulfonic acids, are individually and in various combinations utilized in the development of chemosensors and biosensors, no studies have explicitly investigated or reported on the sensing capabilities of this particular molecule. The unique electronic and structural properties that would arise from the specific combination of the pyridinyl, thiophene, and sulfonic acid moieties in this arrangement have not been explored for the purpose of analyte detection.
Therefore, a detailed discussion of its potential in sensing technologies, including design principles and mechanisms, cannot be provided at this time due to the lack of scientific evidence. Further research would be required to explore whether this compound possesses any inherent properties that would make it a suitable candidate for the development of new sensing platforms.
Future Research Directions and Emerging Areas for 5 Pyridin 2 Yl Thiophene 2 Sulfonic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized bi-heterocyclic compounds like 5-(Pyridin-2-yl)thiophene-2-sulfonic acid has traditionally relied on multi-step processes that can be inefficient and generate significant waste. Future research is poised to overcome these limitations by developing more sustainable and elegant synthetic strategies. A key area of focus will be the adoption of one-pot and multicomponent reactions, which combine several synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts. nih.govlnu.edu.cnresearchgate.net For instance, novel one-pot sequences could be designed to construct the pyridin-yl-thiophene core and introduce the sulfonic acid group concurrently. researchgate.net
Modern catalytic methods, particularly palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and direct C-H activation/arylation, represent a powerful toolkit for forging the crucial carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings. nih.gov These methods offer high efficiency and regioselectivity, avoiding the need for pre-functionalized starting materials that are common in classical syntheses. tandfonline.com Research into skeletal editing, a novel strategy that reconfigures the core of a molecule, could even enable the conversion of readily available pyridines directly into the desired thiophene derivatives. researchgate.netnih.gov The development of these advanced methodologies aims to make the synthesis more atom-economical and environmentally benign.
| Synthetic Strategy | Conventional Approach | Future Sustainable Approach | Key Advantages |
|---|---|---|---|
| Core Assembly | Multi-step condensation and cyclization reactions. mdpi.com | One-pot multicomponent reactions; C-H activation/arylation. nih.govnih.gov | Reduced step count, higher efficiency, less waste. |
| Bond Formation | Classical condensation methods requiring harsh conditions. | Palladium/Nickel-catalyzed cross-coupling (e.g., Suzuki). nih.gov | High selectivity, mild reaction conditions, functional group tolerance. |
| Sustainability | Use of stoichiometric reagents and multiple purification steps. | Catalytic processes, microwave-assisted synthesis, reduced solvent use. researchgate.net | Lower energy consumption, greener reaction profiles. |
Exploration of Advanced Catalytic Systems Based on its Derivatives
The distinct chemical functionalities of this compound make its derivatives highly promising candidates for the development of advanced catalytic systems. Two primary avenues of exploration are evident: leveraging the sulfonic acid group for Brønsted acid catalysis and utilizing the pyridine-thiophene unit as a ligand for transition metal catalysis.
The sulfonic acid moiety (–SO₃H) is a strong Brønsted acid, analogous to sulfuric acid. By immobilizing derivatives of the compound onto solid supports like silica, mesoporous materials, or polymers, researchers can create highly efficient and reusable heterogeneous acid catalysts. mdpi.comnih.govstarbons.comnih.gov These solid-acid catalysts are sought after for a wide range of organic transformations, including esterifications, alkylations, and condensation reactions, as they offer significant advantages over homogeneous catalysts, such as ease of separation, recyclability, and reduced corrosion. acs.orgresearchgate.net Future work will focus on tailoring the porous structure and surface properties of the support to enhance catalyst activity and stability. dntb.gov.ua
Simultaneously, the pyridine-thiophene scaffold acts as a bidentate N,S-ligand capable of coordinating with various transition metals (e.g., palladium, rhodium, iridium, copper). researchgate.netchemscene.com The electronic properties of this ligand can be fine-tuned by modifying substituents on the rings, thereby influencing the activity and selectivity of the resulting metal complex. nih.gov These bespoke catalysts could be applied to a variety of important reactions, such as cross-coupling, carbonylation, and polymerization. researchgate.net
| Catalyst Type | Active Component | Potential Applications | Key Research Goal |
|---|---|---|---|
| Heterogeneous Brønsted Acid | Sulfonic Acid Group (-SO₃H) | Friedel-Crafts alkylation, esterification, biomass conversion. nih.govstarbons.com | Immobilization on high-surface-area supports for enhanced reusability. |
| Homogeneous Transition Metal Complex | Pyridine-Thiophene Ligand + Metal Center (Pd, Rh, etc.) | Cross-coupling reactions, hydrogenation, polymerization. researchgate.netnih.gov | Tuning ligand electronics for improved catalytic activity and selectivity. |
| Immobilized Metal Catalyst | Pyridine-Thiophene Metal Complex tethered to a solid support | Continuous flow reactions, green chemistry processes. nih.gov | Combining the advantages of homogeneous and heterogeneous catalysis. |
Expansion of Theoretical Modeling to Complex Interactions and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable tool for understanding and predicting the behavior of molecules at the electronic level. For this compound and its derivatives, expanding the use of theoretical modeling is a crucial future direction. DFT calculations can elucidate a wide range of properties, including electronic structure (HOMO-LUMO energy levels), molecular geometry, and reactivity descriptors. scispace.comrdd.edu.iq This knowledge is vital for rationally designing molecules with desired catalytic or optoelectronic properties. taylorfrancis.comacs.orgrsc.org
Future computational studies will likely focus on several key areas. First, modeling the interaction of the pyridine-thiophene ligand with different metal centers can help predict the stability, geometry, and catalytic potential of organometallic complexes. researchgate.netresearchgate.net This allows for the in-silico screening of potential catalysts before undertaking laborious and expensive experimental synthesis. Second, simulations can be used to study the non-covalent interactions—such as hydrogen bonding from the sulfonic acid group and π-π stacking of the aromatic rings—that govern the self-assembly of these molecules into larger, ordered structures. nih.gov Understanding these forces is critical for designing functional materials. Finally, theoretical models can predict the reactivity and potential metabolic pathways of these compounds, offering insights into their stability and behavior in complex chemical environments. nih.gov
| Modeling Focus | Computational Method | Key Parameters to Investigate | Significance |
|---|---|---|---|
| Electronic Properties | DFT, TD-DFT | HOMO/LUMO energies, energy gap, absorption spectra. rdd.edu.iqacs.org | Predicting optoelectronic behavior for materials design. |
| Catalytic Activity | DFT | Ligand binding energies, reaction barriers, transition state geometries. researchgate.netresearchgate.net | Rational design of metal-based catalysts and screening of candidates. |
| Self-Assembly | DFT with dispersion correction (DFT-D) | Intermolecular interaction energies (H-bonding, π-stacking). rsc.org | Understanding and controlling the formation of supramolecular structures. |
| Reactivity | DFT | Fukui functions, molecular electrostatic potential, reaction pathways. scispace.comnih.gov | Identifying reactive sites and predicting chemical behavior. |
Design of Next-Generation Functional Materials with Tailored Performance
The unique combination of a π-conjugated system and a polar, ionizable group makes this compound an exemplary building block for next-generation functional materials. The research in this area is moving towards creating materials where molecular structure dictates macroscopic performance.
The extended π-conjugation across the pyridine-thiophene backbone is a key feature for optoelectronic applications. taylorfrancis.comrsc.org By polymerizing derivatives of this compound, it is possible to create conjugated polymers with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs). nih.gov The inherent donor-acceptor character within the molecule can be exploited to tune the HOMO-LUMO gap and enhance charge transport properties. rsc.org
The sulfonic acid group offers another dimension for material design. Its ability to donate protons makes it ideal for developing proton exchange membranes (PEMs) for fuel cells. lidsen.comresearchgate.net Materials incorporating this moiety could exhibit high proton conductivity, which is essential for efficient energy conversion. nih.gov Furthermore, the sulfonic acid group can direct the self-assembly of molecules through strong hydrogen bonding. nih.govfigshare.com This can be harnessed to create highly ordered supramolecular structures, such as nanofibers or liquid crystals, with anisotropic properties suitable for sensors or optical devices. chemrxiv.orgchemrxiv.orgnih.gov
| Material Class | Key Molecular Feature | Potential Application | Research Objective |
|---|---|---|---|
| Conjugated Polymers | π-conjugated pyridine-thiophene backbone | Organic electronics (OLEDs, OSCs, FETs). nih.govtaylorfrancis.com | Tuning electronic properties through polymerization and functionalization. |
| Proton Exchange Membranes | Sulfonic acid group (-SO₃H) | Fuel cells, water electrolysis. lidsen.comresearchgate.net | Maximizing proton conductivity while maintaining mechanical and thermal stability. |
| Supramolecular Assemblies | Hydrogen bonding and π-π stacking | Sensors, liquid crystals, nano-structured materials. nih.gov | Controlling molecular self-organization to create ordered architectures. |
| Chiroptical Materials | Helical structures from oligomers | Circularly polarized light emitters, asymmetric catalysis. mdpi.com | Inducing and controlling chirality in oligomeric or polymeric structures. researchgate.net |
Q & A
Q. Table 1: Comparison of Synthetic Routes
Advanced: How can computational methods improve the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations () can predict optimal sulfonation conditions by modeling transition states and electronic effects. For instance, ICReDD’s workflow combines computational screening of reaction parameters (temperature, solvent polarity) with experimental validation to minimize trial-and-error approaches. This reduces side reactions and identifies catalysts (e.g., Lewis acids) that stabilize intermediates . Advanced researchers should integrate computational tools like Gaussian or ORCA with high-throughput experimentation for rapid optimization.
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of sulfonic acid and pyridine groups. ¹H NMR peaks for thiophene protons appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal .
- HPLC-MS : For purity assessment, using reverse-phase C18 columns and acidic mobile phases to enhance ionization .
- FT-IR : Sulfonic acid S=O stretches at 1180–1250 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .
Advanced: How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. For example, pyridine’s lone pair can interact with sulfonic acid protons, causing anomalous splitting. To resolve this:
Perform variable-temperature NMR to detect dynamic processes.
Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding .
Cross-validate with X-ray crystallography () to confirm solid-state structure vs. solution behavior . Computational NMR prediction tools (e.g., ACD/Labs) can model shifts under different conditions .
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
The sulfonic acid group is hygroscopic and prone to decomposition under humid or alkaline conditions. Store in airtight containers with desiccants at –20°C. Avoid prolonged exposure to light, as the thiophene ring may undergo photodegradation. ’s SDS for analogous sulfonic acids recommends pH-neutral buffers for aqueous solutions to prevent hydrolysis .
Advanced: How can decomposition pathways be systematically studied?
Methodological Answer:
Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products. For mechanistic insights:
- Isothermal Titration Calorimetry (ITC) : Quantify heat changes during decomposition.
- DFT Calculations : Model bond dissociation energies (e.g., S–O vs. C–S bonds) to predict weak points .
- Mass Spectrometry Imaging (MSI) : Map spatial degradation in solid-state samples .
Basic: What are its applications in coordination chemistry?
Methodological Answer:
The sulfonic acid and pyridine groups act as bifunctional ligands. shows similar structures forming coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or sensing applications. The sulfonate moiety provides water solubility, enabling aqueous-phase catalysis .
Advanced: How to design metal-organic frameworks (MOFs) using this compound?
Methodological Answer:
Leverage its dual donor sites for hierarchical assembly:
Linker Design : Use the pyridine group to coordinate metal nodes (e.g., Zr⁴⁺ clusters) while the sulfonate anchors secondary ligands.
Computational Screening : Tools like RASPA simulate MOF porosity and stability .
In Situ XRD : Monitor crystallization kinetics to optimize topology .
Advanced: How to reconcile conflicting data in catalytic performance studies?
Methodological Answer:
Contradictions in catalytic efficiency (e.g., turnover frequency variations) may stem from:
- Surface Adsorption : Use BET analysis to quantify active sites vs. surface area.
- Reaction Microenvironments : Operando spectroscopy (e.g., IR under reaction conditions) clarifies mechanistic steps .
- Statistical Meta-Analysis : Apply evidence synthesis frameworks () to aggregate data across studies, weighting results by experimental rigor (e.g., control groups, replication) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Refer to SDS guidelines for sulfonic acids ():
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in fume hoods to prevent inhalation of fine powders.
- Neutralize waste with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
